1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C10H11F3N2 and its molecular weight is 216.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Hydrogenation and Pharmaceutical Applications
1,2,3,4-tetrahydroquinoxaline derivatives, including 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline, are significant in pharmaceutical research. The asymmetric hydrogenation of quinoxalines is a key method for producing these derivatives, which are vital in creating enantioenriched compounds. These compounds have shown potential as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein, crucial for pharmaceutical applications. This importance stems from their chirality, which plays a significant role in bioactivity (Tang et al., 2009).
Fluorescence-Based Detection of Nitroaromatics
A tetrahydroquinoxaline derivative has been synthesized for detecting nitroaromatic compounds. This application is critical in environmental monitoring and security fields, as it allows for the detection of trace amounts of hazardous substances like nitrobenzene and nitrotoluenes (Fu et al., 2018).
Antioxidant Activity
Tetrahydroquinoxalines, particularly 1,2,3,4-tetrahydroquinoxalines like this compound, exhibit significant antioxidant activities. This property makes them valuable for research in materials science, especially in studying the stability and degradation of polymers (Nishiyama et al., 2003).
Luminescence and Optical Energy Gap Studies
Tetrahydroquinoxalines are also explored for their photophysical properties. Studies on complexes based on such compounds have revealed interesting luminescence properties and insights into their optical energy gap, which is significant for the development of optoelectronic materials (Yuan et al., 2017).
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)7-15-6-5-14-8-3-1-2-4-9(8)15/h1-4,14H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBTZOXDQGVLSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.